molecular formula C11H16N2O3S2 B3489059 [4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B3489059
M. Wt: 288.4 g/mol
InChI Key: PRWMJFYQPGFIJM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves several steps. One common method includes the reaction of 4-(methylsulfonyl)piperazine with 5-methyl-3-thiophenecarboxylic acid chloride under specific conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

4-(METHYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-9-7-10(8-17-9)11(14)12-3-5-13(6-4-12)18(2,15)16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWMJFYQPGFIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
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[4-(METHYLSULFONYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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